Butyl thiocyanate
Description
Overview of Thiocyanate (B1210189) Chemistry in Modern Organic Synthesis
Organic thiocyanates are versatile building blocks in the world of chemical synthesis. researchgate.netwikipedia.org Their importance stems from their ability to be converted into a wide array of other sulfur-containing compounds, such as thiols, thioethers, isothiocyanates, disulfides, and thiocarbamates. researchgate.net This transformative potential makes them valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and dyes. The thiocyanation reaction, which introduces the -SCN group into a molecule, is a well-established and efficient method for forming carbon-sulfur (C-S) bonds. researchgate.netchemrevlett.com Recent advancements in synthetic methodologies, including photochemical and electrochemical approaches, have further expanded the toolkit for creating these important compounds. The development of new and improved methods for the direct synthesis of organic thiocyanates continues to be an active area of research, driven by their utility as synthetic intermediates.
Historical Context of Butyl Thiocyanate Research
The synthesis of aliphatic organic thiocyanates, such as this compound, has long been established. A common preparative method involves the reaction of an alkyl halide, like n-butyl bromide, with an inorganic thiocyanate salt, such as potassium or ammonium (B1175870) thiocyanate. This nucleophilic substitution reaction provides a straightforward route to the desired thiocyanate. Historically, research into this compound has also touched upon its reactivity, including its reduction to form n-butyl mercaptan. Furthermore, studies have explored the reaction of alkyl halides with mercuric thiocyanate, which can influence the ratio of thiocyanate to isothiocyanate products. oup.com These foundational studies have contributed to the broader understanding of thiocyanate chemistry and the specific behavior of this compound.
Structural Isomerism: Thiocyanates vs. Isothiocyanates in Chemical Research
A key aspect of thiocyanate chemistry is the existence of linkage isomers known as isothiocyanates. wikipedia.orgchemeurope.com While both contain the SCN core, the connectivity of the organic group differs. In thiocyanates (R-SCN), the organic moiety is attached to the sulfur atom, whereas in isothiocyanates (R-NCS), the attachment is through the nitrogen atom. chemeurope.com This difference in bonding leads to distinct chemical and physical properties. The thiocyanate anion ([SCN]⁻) is an ambident nucleophile, meaning it can react at either the sulfur or the nitrogen atom, leading to the formation of either thiocyanates or isothiocyanates. researchgate.net The outcome of this reaction can be influenced by various factors, making the selective synthesis of one isomer over the other a significant challenge in organic synthesis. researchgate.net
Differentiation of this compound and Butyl Isothiocyanate
This compound (CH₃(CH₂)₃SCN) and butyl isothiocyanate (CH₃(CH₂)₃NCS) are structural isomers with notable differences. this compound is synthesized, for example, through the reaction of butyl bromide with potassium thiocyanate in ethanol. In contrast, butyl isothiocyanate is often prepared by other means. thermofisher.in
Spectroscopic techniques are crucial for distinguishing between these two isomers. For instance, in ¹⁵N NMR spectroscopy, the chemical shifts for thiocyanates (around -100 ppm) and isothiocyanates (around -275 ppm) are significantly different, providing a clear method of differentiation.
The bonding within the SCN group also varies between the two isomers. In thiocyanates like methyl thiocyanate, there is an S-C single bond and a C≡N triple bond. wikipedia.org In isothiocyanates, the bonding is characterized by an R-N=C=S structure with double bonds. chemeurope.com This structural variance is reflected in their bond lengths and angles. For example, the C-S-C bond angle in thiocyanates is approximately 100°, while the C-N=C angle in aryl isothiocyanates is closer to 165°. wikipedia.org
Table 1: Comparison of this compound and Butyl Isothiocyanate
| Property | This compound | Butyl Isothiocyanate |
|---|---|---|
| Formula | C₅H₉NS | C₅H₉NS |
| Connectivity | CH₃(CH₂)₃-S-C≡N | CH₃(CH₂)₃-N=C=S |
| Synthesis Example | n-butyl bromide + KSCN | Other methods |
| ¹⁵N NMR Shift (approx.) | -100 ppm | -275 ppm |
| C-S-C Angle (approx.) | 100° | N/A |
| C-N=C Angle (approx.) | N/A | ~165° |
| Solubility in Water | Moderately soluble | Insoluble |
Stereochemical Considerations in this compound Derivatives
The introduction of a thiocyanate group into a chiral molecule can lead to the formation of stereoisomers. While research specifically on the stereochemistry of simple this compound derivatives is not extensive, the principles of stereochemistry apply. For instance, if a thiocyanate group is introduced at a stereocenter, the reaction mechanism (e.g., Sₙ1 or Sₙ2) will dictate the stereochemical outcome (racemization or inversion of configuration).
Research on more complex systems, such as the photoanation of chromium complexes with thiocyanate, demonstrates that the stereochemistry of the products is a critical aspect of the reaction. acs.org In the context of organic synthesis, the stereoselective synthesis of thiocyanate-containing compounds is an important consideration, particularly when these compounds are intermediates in the preparation of biologically active molecules where specific stereoisomers are required. The synthesis of isothiocyanate derivatives of amino acids, for example, highlights the importance of controlling stereochemistry, as the biological activity of the final product often depends on it. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS/c1-2-3-4-7-5-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNXAEYAXNPLHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060860 | |
| Record name | Thiocyanic acid, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628-83-1 | |
| Record name | Thiocyanic acid, butyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl thiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl thiocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1478 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiocyanic acid, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiocyanic acid, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl thiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL THIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y19G61H3JY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis Methodologies and Mechanistic Investigations
Classical Synthetic Approaches to Butyl Thiocyanate (B1210189)
Classical methods for preparing butyl thiocyanate are well-documented and form the foundation of its synthesis. These approaches are typically reliable and have been extensively studied to understand their mechanistic details.
Nucleophilic substitution is a cornerstone of organic synthesis and a principal method for introducing the thiocyanate group. researchgate.net This approach utilizes the thiocyanate anion (SCN⁻), a versatile nucleophile that can react with suitable substrates to form a C-S bond.
The most common method for synthesizing this compound is the reaction of a butyl halide (e.g., n-butyl bromide) with a thiocyanate salt, such as sodium thiocyanate or potassium thiocyanate. wikipedia.org This reaction proceeds via a nucleophilic substitution mechanism, typically S(_N)2, where the thiocyanate anion displaces the halide ion from the butyl group. The general form of this reaction is:
CH₃(CH₂)₃-X + MSCN → CH₃(CH₂)₃-SCN + MX (where X = Cl, Br, I and M = Na, K)
The efficiency of this reaction can be influenced by several factors, including the nature of the leaving group (halide), the solvent, and the counter-ion of the thiocyanate salt. oup.com For instance, the use of phase transfer catalysts can facilitate the reaction between the aqueous thiocyanate salt and the organic alkyl halide.
The thiocyanate anion is an ambident nucleophile, meaning it can attack from two different atoms: the sulfur or the nitrogen. oup.com This can lead to the formation of two possible products: this compound (R-SCN) and butyl isothiocyanate (R-NCS).
The distribution between these two products is significantly influenced by the polarity of the solvent. oup.com In polar aprotic solvents like dimethylformamide (DMF), the reaction of alkyl halides with potassium thiocyanate tends to favor the formation of the thiocyanate product. oup.com This is because the "harder" nitrogen end of the thiocyanate anion is more solvated by polar solvents, leaving the "softer" sulfur end more available for nucleophilic attack. oup.com
Conversely, in less polar solvents, the formation of the isothiocyanate can become more significant, especially with alkyl halides that have a higher tendency to react via an S(_N)1 mechanism. oup.com The choice of the counter-ion can also play a role; for example, using mercuric thiocyanate in less polar solvents has been shown to predominantly yield alkyl isothiocyanates. oup.com
| Solvent System | Predominant Product | Reference |
| Polar aprotic (e.g., DMF) | This compound | oup.com |
| Less-polar (e.g., n-hexane) | Butyl Isothiocyanate | oup.com |
Electrophilic thiocyanation offers an alternative route to introduce the thiocyanate group. researchgate.net In this approach, an electrophilic source of the "SCN⁺" synthon is generated, which then reacts with a nucleophilic substrate. While more commonly applied to aromatic systems, electrophilic thiocyanation can be adapted for specific aliphatic compounds. Reagents like thiocyanogen (B1223195) ((SCN)₂) or N-thiocyanatosuccinimide (NTS) can serve as electrophilic thiocyanating agents. rasayanjournal.co.in The mechanism involves the attack of a nucleophilic carbon on the electrophilic sulfur atom of the thiocyanating reagent.
Free radical pathways provide another method for the formation of C-SCN bonds. researchgate.net These reactions typically involve the generation of a thiocyanate radical (•SCN), which can then react with a suitable organic substrate. acs.org For instance, the oxidation of a thiocyanate salt can produce the thiocyanate radical. This radical can then add to an alkene or abstract a hydrogen atom to form an alkyl radical, which subsequently combines with another thiocyanate radical or anion to form the final product. researchgate.netchinesechemsoc.org These processes are often initiated by chemical initiators or photochemical methods.
Reaction of Alkyl Halides with Thiocyanate Salts
Electrophilic Thiocyanation Protocols
Advanced and Green Synthesis Strategies
In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. These "green" strategies aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.
Advanced synthesis strategies for thiocyanates include:
Microwave-assisted synthesis: This technique can significantly shorten reaction times for the nucleophilic substitution of alkyl halides with thiocyanate salts.
Ionic liquids: Using ionic liquids like 1-butyl-3-methylimidazolium thiocyanate as both the solvent and the thiocyanate source can create a more environmentally friendly process.
Photochemical and Electrochemical Methods: These methods offer green alternatives for generating the thiocyanate radical or other reactive species under mild conditions, avoiding the need for harsh chemical oxidants.
Mechanochemistry: Solvent-free methods, such as ball milling, can be used to carry out the thiocyanation of substrates, reducing solvent waste.
Catalytic Systems: The development of novel catalysts, including metal-free systems, allows for more efficient and selective thiocyanation reactions under milder conditions.
These modern approaches not only provide more sustainable routes to this compound but also open up new possibilities for the synthesis of other organothiocyanates with diverse applications.
Photochemical Thiocyanation Methods
Photochemical methods offer a green and efficient route for forming C-S bonds, utilizing light as a sustainable energy source. mdpi.com These reactions are often conducted under mild conditions and can be highly selective.
Visible-light-induced photocatalysis is a prominent strategy for thiocyanation. In a typical setup, a photocatalyst, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPT) or eosin (B541160) Y, absorbs light from a source like a blue LED. mdpi.com This initiates a single electron transfer (SET) process, leading to the formation of a thiocyanate radical (•SCN) from a precursor like N-thiocyanatosaccharin or ammonium (B1175870) thiocyanate (NH₄SCN). mdpi.com This reactive radical can then engage with a suitable substrate to form the thiocyanated product. For instance, a divergent photoinduced synthesis of thiocyanates from carboxylic acids has been developed using N-thiocyanatosaccharin and a catalytic amount of a base.
The reaction can be conceptualized as the thia-Paternò–Büchi reaction, which involves the [2+2] cycloaddition of thiocarbonyl compounds with alkenes under photoirradiation. While direct photochemical synthesis of this compound from butane (B89635) is challenging, the functionalization of related substrates demonstrates the potential of this methodology. Control experiments often confirm the radical nature of the mechanism, as the reaction is inhibited by radical scavengers like TEMPO or BHT. The photochemistry of the thiocyanate ion in solution has been studied, noting that its irradiation can lead to the formation of solvated electrons and radicals. The degradation of thiocyanates can also be achieved photochemically using advanced oxidation processes, where UVC light activates persulfate to generate highly reactive sulfate (B86663) and hydroxyl radicals.
Table 1: Examples of Photochemical Thiocyanation Parameters
| Photocatalyst | Thiocyanating Agent | Light Source | Substrate Type | Reference |
|---|---|---|---|---|
| Eosin Y | NH₄SCN | Blue LED | Imidazo[1,2-a]pyridines | mdpi.com |
| 2,4,6-Triphenylpyrylium (TPT) | N-thiocyanatosaccharin | Blue LED | Carboxylic Acids |
Electrochemical Thiocyanation Techniques
Electrochemistry provides a powerful and environmentally friendly alternative for synthesizing organothiocyanates, often avoiding the need for chemical oxidants. These techniques rely on the direct oxidation or reduction of substrates at an electrode to generate reactive intermediates.
The formation of a bond between a thiocyanate group and an sp²-hybridized carbon is a well-established electrochemical strategy. This method is particularly effective for the thiocyanation of aromatic compounds, enamides, and olefins. In a typical procedure, the reaction is carried out in an undivided cell using electrodes like carbon or platinum. The thiocyanate anion (SCN⁻), often from a salt like ammonium thiocyanate (NH₄SCN) which can also serve as the electrolyte, is oxidized at the anode to produce the thiocyanate radical (•SCN).
This radical intermediate then attacks the C(sp²)-H bond of the substrate, leading to the formation of the C–SCN bond. This direct cross-coupling approach is highly atom-economical as it avoids the pre-functionalization of substrates. For example, the electrosynthesis of (E)-vinyl thiocyanates from cinnamic acids has been achieved via a decarboxylative coupling reaction with NH₄SCN. Similarly, aryl thiocyanates can be synthesized from arylboronic acids under catalyst- and oxidant-free electrochemical conditions.
Direct C–H thiocyanation is a highly desirable transformation due to its efficiency and atom economy. Electrochemical methods are particularly suited for this purpose. The strategy generally involves the electrochemical generation of the thiocyanate radical, which is reactive enough to abstract a hydrogen atom or add to a C-H bond, initiating the functionalization process.
While many examples focus on the more easily functionalized C(sp²)–H bonds of arenes and heterocycles, the principle can be extended to other types of C-H bonds. For instance, an electrochemical method for the thiocyanation of enaminones involves an oxidative C–H bond functionalization process. Lei and co-workers developed a protocol using a carbon anode and a platinum cathode in a mixed solvent system, with NH₄SCN acting as both the thiocyanating reagent and the electrolyte. Mechanistic studies suggest that the reaction proceeds via a single electron transfer (SET) from the SCN⁻ anion at the anode.
Electrochemical-induced C(sp²)-SCN Bond Formation
Solvent-Free Synthesis Approaches
Solvent-free synthesis offers significant environmental and economic advantages by reducing waste and often leading to shorter reaction times and simpler purification procedures. chemistrydocs.com
One such approach is mechanochemistry, where mechanical force, typically through ball milling, is used to initiate chemical reactions. A solvent-free thiocyanation of various aryl compounds, including anilines and phenols, has been developed using ammonium thiocyanate and ammonium persulfate as the oxidant, with silica (B1680970) as a grinding auxiliary. This method is simple, proceeds under mild conditions, and tolerates sensitive functional groups.
Another solvent-free technique involves using reagents that facilitate the reaction without a bulk medium. For example, 2-chloro-1-methylpyridinium (B1202621) iodide has been reported as an efficient reagent for converting alcohols into alkyl thiocyanates under both solvent and solvent-free conditions. Additionally, solvent-free selenocyanation has been achieved by reacting alkyl bromides with 1-butyl-3-methylimidazolium selenocyanate (B1200272) under microwave irradiation, a technique that could be adapted for thiocyanation.
Catalytic Thiocyanation (e.g., Transition Metal Catalysis, Organocatalysis)
Catalysis provides efficient and selective pathways for thiocyanation reactions, enabling transformations under milder conditions and with greater control.
Transition Metal Catalysis: Copper and palladium are common transition metals used to catalyze thiocyanation reactions. Copper(I) chloride (CuCl), for instance, can catalyze the thiocyanation of quinolines using KSCN as the thiocyanating agent and K₂S₂O₈ as an oxidant. Palladium catalysts are employed in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to synthesize complex molecules containing a thiocyanate moiety. Nickel-catalyzed thiolation of unactivated aryl C-H bonds also provides an efficient route to aryl sulfides, demonstrating the utility of this metal in C-S bond formation.
Organocatalysis: Organocatalysis avoids the use of potentially toxic and expensive metals. A divergent synthesis of thiocyanates and isothiocyanates from carboxylic acids is promoted by visible light in the presence of a catalytic amount of a base or an acid. In other systems, bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been used to promote the nucleophilic substitution of phosphonates with a cyanide group in an intermediate, a strategy relevant to thiocyanate synthesis. Selenide-catalyzed regio- and stereoselective thiocyanoaminocyclization of alkenes has also been reported, showcasing the use of chalcogen-based organocatalysts. Dry hydrogen chloride gas has been patented as a catalyst for preparing tert-butyl isothiocyanate, where it is easily separated and generates no by-products.
Table 2: Overview of Catalytic Thiocyanation Systems
| Catalyst Type | Catalyst Example | Substrate Type | Thiocyanating Agent | Reference |
|---|---|---|---|---|
| Transition Metal | CuCl / K₂S₂O₈ | Quinolines | KSCN | |
| Transition Metal | Palladium Complex | Azabenzophenothiazine | Phenyl boronic acid | |
| Organocatalyst | Acetic Acid / Base | Carboxylic Acids | N-thiocyanatosaccharin |
Mechanistic Studies of this compound Formation
Understanding the reaction mechanism is crucial for optimizing synthesis and expanding the scope of a reaction. The formation of this compound can proceed through several distinct mechanistic pathways depending on the chosen methodology.
The classical synthesis of n-butyl thiocyanate from n-butyl bromide and an alkali metal thiocyanate is a straightforward bimolecular nucleophilic substitution (SN2) reaction. In this process, the thiocyanate anion (SCN⁻), acting as a nucleophile, attacks the electrophilic carbon atom of n-butyl bromide, displacing the bromide ion.
In modern synthetic approaches, radical intermediates are frequently involved.
Photochemical Mechanisms: In photocatalytic reactions, the process is typically initiated by the photo-excitation of a catalyst. mdpi.com This excited catalyst then facilitates a single electron transfer (SET) from the thiocyanate source (e.g., SCN⁻ or N-thiocyanatosaccharin) to generate the thiocyanate radical (•SCN). This radical then adds to the substrate, followed by subsequent steps to yield the final product. mdpi.com The involvement of radicals is often confirmed by trapping experiments using agents like TEMPO.
Electrochemical Mechanisms: Electrochemical thiocyanation also proceeds via a radical pathway. The thiocyanate anion is oxidized at the anode to form the thiocyanate radical (•SCN). This is supported by preliminary mechanistic studies in the electrochemical seleno/thiocyanation of arylboronic acids, which indicate that the oxidation of the thiocyanate anion occurs prior to the substrate under galvanostatic mode. The generated radical then reacts with the substrate to form the C-SCN bond.
Catalytic Mechanisms: For transition-metal-catalyzed reactions, the mechanism can involve a catalytic cycle with steps such as oxidative addition and reductive elimination. In AIBN-initiated direct thiocyanation of benzylic C-H bonds, a free radical reaction pathway is explicitly proposed where AIBN acts as the radical initiator. In the reaction of S-methylthiolanium fluorosulphate with the thiocyanate ion, which yields 4-(methylthio)this compound, the mechanism is believed to be analogous to its biogenesis.
Across these advanced methods, the formation of the thiocyanate radical (•SCN) is a common and pivotal mechanistic feature.
Reaction Kinetics and Microdynamics in this compound Synthesis
The synthesis of thiocyanate-based ionic liquids, which can involve this compound as a reactant, offers a valuable model for studying its reaction kinetics. The Menshutkin SN2 reaction between 1-methylimidazole (B24206) (MIm) and alkyl thiocyanates, including this compound (BuSCN), has been analyzed to understand the influence of the alkyl chain length on reaction rates.
Experimental results derived from time-dependent Fourier transform infrared (FTIR) spectroscopy show that a longer alkyl chain on the thiocyanate reactant leads to a slower reaction rate and a higher activation energy. For instance, at 330 K, the rate constant for the reaction involving this compound is 21 times lower than that for methyl thiocyanate. The activation energy for the MIm/BuSCN system is significantly higher than for the MIm/MeSCN system, indicating a greater energy barrier must be overcome for the reaction to proceed.
These kinetic findings are critical for optimizing industrial synthesis processes, as they highlight the trade-offs between reactant structure and reaction efficiency.
Table 1: Reaction Kinetic Data for MIm/RSCN Systems
| Reactant System | Rate Constant (k) at 330 K (relative to MeSCN) | Activation Energy (Ea) (kJ/mol) |
|---|---|---|
| MIm/MeSCN | 1.00 | 73.5 |
| MIm/EtSCN | ~0.14 | 88.3 |
| MIm/BuSCN | 0.048 | 101.0 |
Data derived from studies on the synthesis of thiocyanate-based ionic liquids.
Computational Chemistry in Reaction Mechanism Elucidation
Computational chemistry provides powerful tools to dissect the complex mechanisms of chemical reactions at an atomic level. For this compound synthesis, simulations offer insights into molecular interactions, transition states, and energy profiles that are often inaccessible through experimental means alone.
AIMD simulations combine quantum mechanical principles for electron behavior with classical mechanics for nuclear motion, providing a highly accurate depiction of chemical processes. acs.org These simulations have been applied to study the synthesis of 1-butyl-3-methylimidazolium thiocyanate, revealing details about the electronic structure and atomic environment during the reaction. AIMD is particularly useful for understanding the local liquid structure and how it influences the reaction pathway. acs.org By simulating the explicit solvent environment, AIMD can offer a more realistic model of the reaction conditions compared to gas-phase calculations.
Classical MD simulations are employed to study the microdynamics of larger molecular systems over longer timescales. wustl.edu In the context of this compound synthesis, MD simulations reveal how the long alkyl chain of this compound affects the spatial arrangement and diffusion of reactants. These simulations have shown that the butyl group leads to a less favorable spatial distribution of the reactive sites and slower molecular reorientation, which in turn reduces the probability of effective collisions between reactant molecules. This computational finding helps to explain the experimentally observed slower reaction rates for this compound compared to its shorter-chain homologues. Studies on ionic liquids like 1-butyl-3-methylimidazolium thiocyanate also use classical MD to investigate microstructure and the orientation of ions at interfaces. researchgate.net
Calculating the energy barrier of the transition state is crucial for understanding reaction kinetics. schrodinger.com For the synthesis of ionic liquids from 1-methylimidazole and this compound, metadynamics calculations within an explicit solvent model have been used to determine the transition state energy barrier. These calculations align with experimental results, confirming that the longer butyl chain results in a higher energy barrier. The activation energy for the MIm/BuSCN system was found to be 27.5 kJ/mol higher than for the MIm/MeSCN system. Similar computational approaches have been used to find low-energy, concerted transition states in other thiocyanate synthesis reactions, underscoring the efficiency of these pathways.
Classical Molecular Dynamics (MD) Simulations
Isomerization Mechanisms (Thiocyanate to Isothiocyanate)
The potential for this compound to isomerize to the more thermodynamically stable butyl isothiocyanate is a key aspect of its chemistry. While many alkyl thiocyanates that can form stable carbocations readily isomerize, the pathway for primary alkyls like n-butyl thiocyanate is less facile. oup.com In contrast, tertiary this compound, which can form a stable t-butyl carbocation, isomerizes easily, particularly in polar solvents like dimethylformamide (DMF). oup.com
Density Functional Theory (DFT) calculations comparing t-butylthiocyanate and t-butylisothiocyanate show the isothiocyanate to be more stable by approximately 14.8 kcal·mol⁻¹. The isomerization from the isothiocyanate to the thiocyanate is not spontaneous. For allylic thiocyanates, a ias.ac.inias.ac.in-sigmatropic rearrangement provides a pathway for isomerization to the more stable isothiocyanate, which is favored due to the greater C-N sigma bond strength. However, for saturated primary alkyl thiocyanates like this compound, such a low-energy pathway is not available, and isomerization typically requires high temperatures. Computational studies predict high activation barriers for the rearrangement of non-activated alkyl thiocyanates.
Biogenetically Modeled Synthesis and Pathways
Nature provides sophisticated templates for chemical synthesis. The biogenesis of naturally occurring thiocyanates, often from glucosinolate precursors, has inspired synthetic methodologies. researchgate.net A notable example is the biogenetically modeled synthesis of 4-(methylthio)this compound, a close analogue of this compound. This synthesis mimics a proposed biogenetic pathway where a cyclic S-methylthiolanium ion is attacked by a thiocyanate anion (SCN⁻). ias.ac.in The reaction proceeds smoothly and yields predominantly the thiocyanate product over the isothiocyanate isomer, which is formed in only minimal amounts (2-3%).
This model aligns with the fragmentation ion-pair recombination hypothesis for the biogenesis of 4-(methylthio)this compound from its corresponding glucosinolate. researchgate.net In plants, the formation of organic thiocyanates from glucosinolates is believed to be facilitated by a thiocyanate-forming protein (TFP), which intercepts the aglycone intermediate that would otherwise spontaneously rearrange to an isothiocyanate. researchgate.net The study of these natural pathways and the development of biogenetically-patterned syntheses offer efficient and specific routes to compounds like this compound and its derivatives.
Spectroscopic Characterization and Advanced Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton (¹H) NMR spectroscopy of butyl thiocyanate (B1210189) reveals characteristic signals corresponding to the protons of the butyl group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the thiocyanate group (-SCN). The protons closer to the thiocyanate group (α-methylene) are deshielded and thus resonate at a lower field (higher ppm value) compared to the terminal methyl protons (δ-methyl).
Table 1: Representative ¹H NMR Spectral Data for Butyl Thiocyanate (Data sourced from publicly available spectral databases)
| Protons | Multiplicity | Chemical Shift (δ, ppm) |
| CH₃ (Terminal) | Triplet | ~0.9-1.0 |
| CH₂ (β to SCN) | Multiplet | ~1.4-1.6 |
| CH₂ (γ to SCN) | Multiplet | ~1.6-1.8 |
| CH₂ (α to SCN) | Triplet | ~2.8-3.0 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.
In derivatives of this compound, the substitution pattern on the butyl chain or the presence of other functional groups would lead to predictable changes in the ¹H NMR spectrum, providing valuable structural information. For instance, the introduction of a substituent on the butyl chain would alter the multiplicity and chemical shifts of the neighboring protons.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each of the four carbon atoms in the butyl group and the carbon atom of the thiocyanate group. The carbon atom of the thiocyanate group is highly deshielded and appears at a characteristic downfield position.
Table 2: Representative ¹³C NMR Spectral Data for this compound (Data sourced from publicly available spectral databases)
| Carbon Atom | Chemical Shift (δ, ppm) |
| CH₃ (Terminal) | ~13-14 |
| CH₂ (γ to SCN) | ~20-22 |
| CH₂ (β to SCN) | ~30-32 |
| CH₂ (α to SCN) | ~45-47 |
| SCN | ~112-114 |
Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can vary with experimental conditions.
¹H NMR Spectroscopy for this compound Derivatives
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile compounds like this compound. In a typical GC-MS analysis, the sample is first vaporized and separated into its components in the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented.
The resulting mass spectrum shows a molecular ion peak corresponding to the mass of the intact this compound molecule, as well as a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and can be used for its definitive identification by comparison with spectral libraries. For instance, the derivatization of cyanogen (B1215507) chloride with 1-butylthiol produces this compound, which can then be identified and quantified using GC-MS. This method has been successfully applied to determine cyanogen chloride in various matrices.
The main fragmentation pathways and mass spectrometric cleavage patterns of this compound have been investigated using techniques like GC-MS/MS, providing a deeper understanding of its behavior in the mass spectrometer.
High-Resolution Mass Spectrometry (HRMS) is an advanced MS technique that measures the mass-to-charge ratio of an ion with very high precision. qascf.comresearchgate.net This high precision allows for the determination of the exact elemental composition of a molecule. For this compound (C₅H₉NS), HRMS can distinguish its molecular formula from other potential formulas with the same nominal mass. This capability is crucial for the unambiguous identification of the compound, especially in complex mixtures or when authentic standards are not available. qascf.comresearchgate.net While specific HRMS data for this compound is not extensively published, the technique is widely applied for the characterization of related isothiocyanates and other small organic molecules, underscoring its importance in modern analytical chemistry. qascf.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds.
The IR spectrum of this compound displays a strong and sharp absorption band in the region of 2150-2160 cm⁻¹. This band is characteristic of the carbon-nitrogen triple bond (C≡N) stretching vibration of the thiocyanate functional group. The presence of this distinct peak provides strong evidence for the thiocyanate moiety in the molecule. Other bands in the spectrum correspond to the C-H stretching and bending vibrations of the butyl group.
Table 3: Characteristic IR Absorption Bands for this compound (Data sourced from publicly available spectral databases)
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C≡N Stretch (Thiocyanate) | ~2150-2160 |
| C-H Stretch (Alkyl) | ~2850-2960 |
| C-H Bend (Alkyl) | ~1380-1465 |
The analysis of the IR spectrum, in conjunction with NMR and MS data, provides a comprehensive and conclusive characterization of this compound.
Ultrafast Two-Dimensional Infrared (2D-IR) Spectroscopy for Dynamics
Ultrafast two-dimensional infrared (2D-IR) spectroscopy is a powerful technique for investigating the molecular dynamics of this compound in solution. By probing the vibrational frequency fluctuations of the thiocyanate (SCN) group on a femtosecond to picosecond timescale, 2D-IR provides insights into the local solvent environment and intermolecular interactions. The nitrile stretching mode of the thiocyanate group is particularly useful as it appears in a relatively uncongested spectral region.
Studies on similar molecules like methyl thiocyanate (MeSCN) reveal that 2D-IR spectra can resolve distinct dynamical processes. acs.org For instance, in ionic liquids, 2D-IR has been used to show that structural reorganization occurs on a timescale of tens of picoseconds. acs.org The technique can distinguish between different solvation environments, such as the presence or absence of water molecules in the first solvation shell, leading to dynamical heterogeneity. acs.org The rate of these frequency fluctuations is sensitive to factors like temperature and the nature of the solvent. For this compound, 2D-IR can be employed to measure the vibrational lifetime, anharmonicity, and spectral diffusion rates, which are all reporters of its interaction with the surrounding medium.
Quantum Vibrational Perturbation (QVP) Theory in Spectral Analysis
Quantum Vibrational Perturbation (QVP) theory is a computational method that provides a robust framework for analyzing the vibrational spectra of molecules like this compound. It offers an alternative to empirical spectroscopic maps for calculating vibrational frequencies and understanding how they are influenced by the local environment. QVP theory can be particularly useful for interpreting the complex spectra of thiocyanates, where simple electrostatic models may not be sufficient to describe the observed spectral shifts in different solvents.
Research on methyl thiocyanate (MeSCN) has demonstrated that QVP theory, when combined with quantum mechanical/molecular mechanical (QM/MM) potentials, can yield spectroscopic results that are in good agreement with experimental Fourier-transform infrared (FTIR) spectra. This approach has been used to highlight the shortcomings of simpler vibrational mapping schemes. For instance, a QVP study on MeSCN using the PBE/6-31G(d) level of theory showed only a small deviation from the experimental gas-phase C≡N stretching frequency. The application of QVP theory to this compound would allow for a detailed analysis of its vibrational modes and how they are perturbed by solute-solvent interactions, leading to a more accurate interpretation of its experimental spectra.
X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. For this compound, XPS provides valuable information about its electronic structure. researchgate.net
A combined experimental and computational study on 1-butyl-3-methylimidazolium thiocyanate ([C₄C₁Im][SCN]) demonstrated the utility of XPS in probing the electronic environment of the thiocyanate anion. researchgate.net The core-level binding energies of the constituent atoms, such as sulfur (S 2p) and nitrogen (N 1s), can be measured and related to the ground-state electronic structure. It was confirmed that initial-state effects are dominant in determining the binding energies, which validates the direct inference of the ground state electronic structure from XPS data.
The binding energies for different elements in a thiocyanate-containing compound can be precisely measured. For instance, in copper(I) thiocyanate, the S 2p₃/₂ and S 2p₁/₂ peaks were observed at 163.1 eV and 164.3 eV, respectively, while the N 1s peak was found at 398.3 eV. Similar detailed analyses can be performed on this compound to understand the charge distribution and bonding within the molecule.
Table 1: Representative XPS Binding Energies for Thiocyanate and Related Compounds
| Element and Orbital | Binding Energy (eV) | Compound | Reference |
|---|---|---|---|
| S 2p₃/₂ | 163.1 | Copper(I) thiocyanate | |
| S 2p₁/₂ | 164.3 | Copper(I) thiocyanate | |
| N 1s | 398.3 | Copper(I) thiocyanate | |
| C 1s (S-C≡N) | 285.6 | Copper(I) thiocyanate | |
| Cu 2p₃/₂ | 932.4 | Copper(I) thiocyanate |
Chromatographic Separations and Advanced Detection
Chromatographic techniques are essential for the separation, purification, and quantification of this compound from various matrices.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantification. The method's versatility allows for the separation of a wide range of compounds, and when coupled with appropriate detectors, it provides high sensitivity and accuracy. For thiocyanate analysis, derivatization is often employed to enhance detection. For instance, a sensitive HPLC method for the thiocyanate anion involves derivatization with 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one, followed by fluorimetric detection.
The purity of a substance can be determined by HPLC by calculating the peak area percentage of the main component relative to the total area of all detected peaks. Method validation according to ICH guidelines ensures the reliability of the results, assessing parameters like specificity, linearity, precision, and accuracy. For this compound, a reversed-phase HPLC method, likely using a C18 column, would be suitable for its analysis.
Table 2: Example of HPLC Method Parameters for Compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Zorbax XDB-C8 (15 cm x 4.6 mm), 5 µm | |
| Mobile Phase | Gradient elution with Water and Acetonitrile | |
| Flow Rate | 1.2 mL/min | |
| Detection | UV at 240 nm | |
| Column Temperature | 35°C |
Gas Chromatography (GC) is the premier technique for the analysis of volatile compounds like this compound. mdpi.comtandfonline.com Coupled with detectors such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides excellent separation and identification capabilities. mdpi.comtandfonline.comresearchgate.net The analysis of volatile thiocyanates has been reported in various natural products, such as cruciferous vegetables. tandfonline.com
In a typical GC analysis, a sample is injected into a heated port, vaporized, and carried by an inert gas through a column where separation occurs based on the compounds' boiling points and interactions with the stationary phase. tandfonline.com For instance, in the analysis of volatile oils, a temperature-programmed method is often used to elute compounds over a wide range of volatilities. tandfonline.com The identification of this compound would be confirmed by comparing its retention time and mass spectrum with that of a known standard. tandfonline.comscispace.com
Table 3: Example of GC-MS Conditions for Volatile Compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | DB5 capillary column (30 m × 0.32 mm i.d., 0.25 µm film thickness) | scispace.com |
| Carrier Gas | Helium at 2 ml/min | scispace.com |
| Temperature Program | Initial 50°C for 2 min, then ramp at 5°C/min to 280°C | scispace.com |
| MS Ionization Energy | 70 eV | scispace.com |
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that is particularly well-suited for the preparative separation and purification of compounds from complex mixtures without the use of a solid support matrix. ontosight.aiscispace.com This method relies on the differential partitioning of a solute between two immiscible liquid phases. ontosight.aiscispace.com
The selection of a suitable two-phase solvent system is critical for a successful HSCCC separation. scispace.compan.olsztyn.pl The partition coefficient (K) of the target compound should ideally be between 0.5 and 2.0. scispace.com HSCCC has been successfully applied to the purification of a wide range of natural products. For the purification of this compound, a solvent system such as n-hexane-ethyl acetate-methanol-water could be optimized to achieve the desired separation. The technique offers advantages such as high sample loading capacity and high recovery, making it a valuable tool for obtaining pure this compound for further studies.
Ion Exchange Resin Chromatography for Isolation
Ion exchange chromatography (IEX) is a widely utilized technique for the separation and purification of charged molecules. While specific studies on the isolation of this compound using this method are not extensively detailed in the literature, the principles of IEX can be applied to separate the thiocyanate moiety. The process relies on the reversible interaction between the charged thiocyanate ion (SCN⁻) and a charged stationary phase, typically a resin.
Anion exchange chromatography is the relevant IEX mode for thiocyanate isolation, as it employs a positively charged resin to bind negatively charged ions like thiocyanate. The adsorption of thiocyanate from aqueous solutions onto an anion-exchange resin has been investigated to determine the optimal conditions for its removal, which can be extrapolated for its isolation.
In a study using the anion-exchange resin Purolite A-250, several parameters were optimized for the effective adsorption of thiocyanate. The efficiency of the adsorption process is influenced by factors such as pH, contact time, resin dosage, and temperature. The optimal conditions for thiocyanate removal were identified as a pH of 8, a resin dosage of 2 g/L, and an equilibrium time of 30 minutes. The adsorption capacity of the resin was found to increase with temperature, indicating an endothermic process.
The kinetics of the adsorption process were found to be well-described by a pseudo-second-order model. This suggests that the rate-limiting step is likely chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the thiocyanate ion.
For the isolation of this compound, a potential strategy would involve the hydrolysis of the compound to yield butanol and the thiocyanate ion, followed by the application of the sample to an anion exchange column under optimized conditions to capture the thiocyanate ion. Subsequent elution with a solution of a competing ion, such as perchlorate (B79767), would release the purified thiocyanate.
Table 1: Optimal Conditions for Thiocyanate Adsorption using Purolite A-250 Resin
| Parameter | Optimal Value |
|---|---|
| pH | 8 |
| Adsorbent Dosage | 2 g/L |
| Equilibrium Time | 30 minutes |
| Particle Size | 355-500 µm |
Data sourced from a study on the removal of thiocyanate from aqueous solutions.
Spectrophotometric Methods for Thiocyanate Detection
Spectrophotometry offers several sensitive and cost-effective methods for the quantification of thiocyanate ions. These methods are typically based on chemical reactions that produce a colored complex, the absorbance of which can be measured at a specific wavelength.
One of the most well-known methods involves the reaction of thiocyanate with iron(III) ions to form a blood-red thiocyanatoiron(III) complex ([Fe(SCN)]²⁺). The intensity of the color is directly proportional to the thiocyanate concentration and can be measured spectrophotometrically. This reaction is robust and can be used for both qualitative and quantitative analysis of thiocyanate in various samples, including biological fluids.
Another established method is based on the König reaction. In this multi-step process, thiocyanate is first halogenated to form a cyanogen halide. This intermediate then reacts with pyridine (B92270) to yield glutaconic aldehyde, which in turn condenses with a primary amine or an active methylene (B1212753) compound, such as 1,3-dimethylbarbituric acid, to produce a colored dye that can be quantified. An improved version of this method utilizes a weak anion-exchange resin to pre-concentrate the thiocyanate from the sample matrix before the colorimetric reaction, enhancing the sensitivity and reducing interferences. This method has a reported detection limit of 0.93 µmol/L.
Kinetic spectrophotometric methods have also been developed for the trace determination of thiocyanate. One such method is based on the inhibitory effect of thiocyanate on the silver(I)-catalyzed substitution reaction between cyanide and phenylhydrazine (B124118) in a hexacyanoferrate(II) complex. The presence of thiocyanate ions forms a strong complex with the silver(I) catalyst, thereby inhibiting the reaction. The progress of the reaction is monitored by measuring the absorbance of the product at 488 nm. This method allows for the determination of thiocyanate in the range of 0.8-8.0 x 10⁻⁸ M with a detection limit of 2 x 10⁻⁹ M.
A different kinetic approach utilizes the "Landolt effect," where thiocyanate inhibits the reaction of bromate (B103136) with hydrobromic acid. The reaction is monitored by the decolorization of a dye, astrafloxine FF, at 535 nm. This method has been successfully applied to determine thiocyanate concentrations in the range of 0.03–2.0 µg/mL with a detection limit of 0.01 µg/mL.
Table 2: Comparison of Spectrophotometric Methods for Thiocyanate Detection
| Method | Principle | Wavelength (nm) | Detection Limit |
|---|---|---|---|
| Iron(III) Complexation | Formation of [Fe(SCN)]²⁺ complex | Not specified | Not specified |
| König Reaction | Formation of a colored dye after halogenation and condensation | Not specified | 0.93 µmol/L |
| Kinetic Inhibition | Inhibition of Ag(I)-catalyzed reaction | 488 | 2 x 10⁻⁹ M |
Chemical Reactivity and Transformations
Reactions Involving the Thiocyanate (B1210189) Group
The thiocyanate group in butyl thiocyanate is an ambident nucleophile, meaning it can react at either the sulfur or the nitrogen atom. This dual reactivity influences the types of products formed in its reactions.
The thiocyanate ion (SCN⁻) is a potent nucleophile and can participate in nucleophilic substitution reactions. In the context of this compound, the carbon atom attached to the sulfur is the primary site for nucleophilic attack. While this compound itself is more commonly the product of a nucleophilic substitution (e.g., reaction of butyl bromide with a thiocyanate salt), it can undergo further substitution reactions, though less readily than its isomeric counterpart, butyl isothiocyanate.
The thiocyanate ion's ambident nature allows it to attack electrophiles from either the sulfur or the nitrogen end. When reacting with an alkyl halide like bromobutane, the thiocyanate ion can form both this compound (attack from the sulfur atom) and butyl isothiocyanate (attack from the nitrogen atom). The choice of solvent plays a crucial role in these reactions; polar aprotic solvents like N,N-dimethylformamide (DMF) enhance the nucleophilicity of the thiocyanate ion.
A study on nucleophilic substitution reactions using a polymer-supported hemin (B1673052) reagent demonstrated the reaction of various alkyl halides with the supported thiocyanate. The products were adsorbed onto the resin and could be desorbed with a suitable solvent.
Table 1: Nucleophilic Substitution Reactions Involving Thiocyanate
| Reactant 1 | Reactant 2 | Solvent | Product(s) | Reference |
| Bromobutane | KSCN | DMF | This compound, Butyl isothiocyanate | |
| Alkyl Halides | Polymer-supported thiocyanate | Benzene (B151609) | Alkyl thiocyanate |
This table summarizes key nucleophilic substitution reactions where the thiocyanate ion acts as the nucleophile, leading to the formation of this compound among other products.
While the thiocyanate group is primarily nucleophilic, the nitrogen atom possesses a lone pair of electrons and can exhibit electrophilic character under certain conditions, particularly after protonation or coordination to a Lewis acid. However, direct electrophilic reactions involving the nitrogen of the thiocyanate group in this compound are less common compared to its nucleophilic reactions.
More relevant are the electrophilic reactions where the thiocyanate group is introduced into a molecule. For instance, the thiocyanation of aromatic compounds can occur via an electrophilic substitution mechanism, often involving the generation of a thiocyanogen (B1223195) ((SCN)₂) or a related electrophilic species.
The thiocyanate group can participate in radical reactions. The thiocyanate radical (•SCN) can be generated, for example, through the reaction of potassium thiocyanate with potassium persulfate. This radical can then engage in various transformations. For instance, trapping experiments with radical scavengers like 2,6-di-tert-butyl-4-methylphenol (BHT) have been used to confirm the presence of radical intermediates in reactions involving thiocyanates.
Photochemical degradation of thiocyanate has been demonstrated using UV-C light in the presence of persulfate, which generates highly reactive sulfate (B86663) and hydroxyl radicals that break down the thiocyanate molecule. While these studies often focus on the thiocyanate ion, the principles can be extended to organic thiocyanates like this compound.
Electrophilic Reactions of this compound
Conversion to Other Sulfur-Containing Compounds
This compound is a valuable precursor for the synthesis of other sulfur-containing molecules, such as sulfides, disulfides, thiols, and thioethers.
The conversion of organic thiocyanates to disulfides can be achieved through various methods. For example, treatment of a disulfide with a cyanide ion can lead to the formation of a new unsymmetrical disulfide and a thiocyanate. Conversely, thiols can be oxidized to form disulfides using various reagents. researchgate.net
One of the most significant transformations of this compound is its reduction to form the corresponding thiol, butanethiol (also known as butyl mercaptan). This conversion can be accomplished through chemical reduction using reagents like sodium in liquid ammonia (B1221849), which selectively cleaves the carbon-sulfur bond. Catalytic hydrogenation is another method, although it may have lower yields. The synthesis of thiols from alkyl halides can also be achieved using reagents like potassium triisopropylsilanethiolate.
Thioethers (sulfides) can be synthesized from thiols via reactions with alkyl halides, a process analogous to the Williamson ether synthesis. Therefore, by first converting this compound to butanethiol, it is possible to then synthesize a variety of butyl thioethers.
Table 2: Conversion of this compound to Other Sulfur Compounds
| Starting Material | Reagent(s) | Product | Reference |
| n-Butyl thiocyanate | Sodium in liquid ammonia | n-Butyl mercaptan | |
| Telomer B Thiocyanate | Palladium on charcoal catalyst, Hydrogen | Telomer B Thiol | |
| Alkyl Halide | Sodium hydrogen sulfide (B99878), TBAB | Alkyl thiol | |
| Thiol | Mild oxidant (e.g., I₂) | Disulfide | |
| Thiolate | Alkyl halide | Thioether (Sulfide) |
This table outlines various methods for converting thiocyanates and related compounds into other important sulfur-containing molecules like thiols, disulfides, and thioethers.
Preparation of Thiocarbamates
This compound can be converted to thiocarbamates through the Riemschneider thiocarbamate synthesis. This reaction involves treating the alkyl thiocyanate with an acid, followed by hydrolysis with ice water. The reaction works well for a variety of thiocyanate compounds. Aryl thiocyanates can also be transformed into thiocarbamates.
The general reaction is as follows:
R-SCN + H₂O (in the presence of acid) → R-S-C(=O)NH₂
This method provides an efficient route to primary thiocarbamates. Thiocarbamates are a class of compounds with applications in various fields, including as herbicides.
Formation of Sulfur Heterocycles
This compound can serve as a precursor for the synthesis of sulfur-containing heterocyclic compounds, such as thiazoles. The Hantzsch thiazole (B1198619) synthesis is a classic method for preparing thiazoles, which typically involves the reaction of an α-haloketone with a thioamide. While this compound is not a direct reactant in the classical Hantzsch synthesis, it can be a source for the required thioamide or thiourea (B124793) precursors. For example, thioureas can be synthesized from isothiocyanates, which are in turn derived from thiocyanates.
More directly, thiazoles can be synthesized from thiocyanate salts. For example, 2-aminothiazoles can be formed through the cyclocondensation of thiourea with α-haloketones. The reaction of α-haloketones with potassium thiocyanate is also a known route to thiazole derivatives. The α-haloketone first reacts with the thiocyanate salt to form an intermediate which then cyclizes. The reactivity of α-haloketones stems from the presence of two electrophilic centers: the carbonyl carbon and the carbon bearing the halogen.
A general scheme for the formation of a thiazole ring using a thiocyanate source is depicted below:
α-haloketone + KSCN → Intermediate → Thiazole derivative
This reactivity highlights the utility of the thiocyanate group as a building block for constructing more complex heterocyclic systems.
Hydrolysis of this compound and Related Compounds
The hydrolysis of this compound is an important reaction, both from a synthetic and an environmental perspective. The rate and pathway of hydrolysis can be influenced by factors such as pH and the presence of catalysts.
Base-Catalyzed Hydrolysis Kinetics
The hydrolysis of organic thiocyanates can be catalyzed by a base. Studies on the hydrolysis of related compounds, such as tert-butyl isothiocyanate, provide insights into the kinetics of this process. The base-catalyzed hydrolysis of tert-butyl isothiocyanate in a dioxane-water mixture follows pseudo-first-order kinetics.
Environmental Hydrolysis and Degradation Pathways
In the environment, this compound can undergo hydrolysis and other degradation processes. Organic thiocyanates are known to be biodegradable. The environmental fate of these compounds is influenced by factors such as photolysis, hydrolysis, and microbial activity.
One study noted that 4-(methylthio)this compound can undergo spontaneous degradation in an aqueous environment to release thiocyanate ions. The degradation of thiocyanate in natural aquatic systems is primarily controlled by microbial processes under both oxic and anoxic conditions, with half-lives ranging from hours to days in sediments and from days to years in the water column, depending on the conditions.
The degradation pathway of thiocyanate in wastewater often involves its conversion to carbonyl sulfide and ammonia by thiocyanate hydrolase, an enzyme found in bacteria like Thiobacillus thioparus. Carbonyl sulfide can be further metabolized to carbon dioxide. Another pathway involves the hydrolysis of thiocyanate to cyanate (B1221674) and sulfide.
Reactions as a Building Block in Complex Molecule Synthesis
This compound is a valuable building block in organic synthesis due to the versatility of the thiocyanate functional group. It serves as an intermediate in the production of various chemicals, including pharmaceuticals and agrochemicals. The thiocyanate group can be transformed into several other sulfur-containing functionalities, making it a key component in the synthesis of complex molecules.
For example, this compound can be used to synthesize thiourea derivatives, which have shown antiviral and antibacterial properties. It is also used in the production of pesticides. The ability to introduce a sulfur-containing moiety that can be further elaborated makes this compound a useful synthon.
One example of its utility is in the synthesis of biologically active compounds. For instance, sulforaphane, a compound with anticancer properties, is an isothiocyanate derived from a precursor that contains a thiocyanate-like structure. While not a direct synthesis from this compound, it illustrates the importance of the thiocyanate and isothiocyanate functionalities in the synthesis of complex, bioactive molecules. The synthesis of 1,3,5-thiadiazines, which have pharmacological activity, has been achieved using tert-butyl isothiocyanate as a starting material, which can be derived from tert-butyl thiocyanate.
This compound in Organic Synthesis
In the realm of organic synthesis, this compound is primarily utilized as an intermediate, facilitating the construction of more complex molecular architectures. Its ability to undergo reactions like nucleophilic substitution makes it a key reagent for introducing the thiocyanate moiety or for further elaboration into other functional groups.
Research has demonstrated the role of this compound as a precursor in the synthesis of molecules with potential biological activity. A significant application is in the creation of thiourea derivatives, a class of compounds investigated for various therapeutic properties. For instance, this compound can be used as a starting material to synthesize specific thiourea derivatives that have exhibited antiviral and antibacterial activities in laboratory studies.
Furthermore, related structures like 4-(methylthio)this compound are recognized as naturally occurring bioactive compounds, and synthetic routes to produce them and their analogs are of research interest. Studies into the metabolic pathways of glucosinolate breakdown products show that organic thiocyanates are significant sources of the thiocyanate anion in biological systems.
As a chemical intermediate, this compound is a component in the synthetic pathways aimed at producing pharmaceuticals. Its role is often to provide a specific fragment or functional group that is later modified to achieve the final, medicinally active compound. The thiocyanate group can be transformed into other sulfur-containing functionalities that are common in various drug scaffolds. While detailed synthetic schemes are specific to each target molecule, the compound is categorized as a relevant intermediate in the broader context of pharmaceutical and bulk drug manufacturing.
The following table summarizes the key applications of this compound as a synthetic precursor.
Table 1: Applications of this compound in Organic Synthesis| Application Area | Target Molecule Class | Reported Biological Activity | Reference(s) |
|---|---|---|---|
| Medicinal Chemistry | Thiourea Derivatives | Antiviral, Antibacterial | |
| Medicinal Chemistry | Pharmaceutical Intermediates | Serves as a building block for complex active ingredients | |
| Agrochemicals | Pesticides / Insecticides | Pest control |
The utility of this compound extends to the agrochemical industry, where it functions as an intermediate in the production of pesticides and insecticides. The structural motifs derived from this compound can be found in various compounds designed to protect crops. Although often an early-stage component, its incorporation is crucial for building the final active ingredients used in agricultural formulations.
Intermediate in Medicinal Chemistry
Role of this compound in Materials Science Research
In materials science, the direct application of the covalent compound this compound is not prominent in current research literature. However, a closely related ionic liquid, 1-butyl-3-methylimidazolium thiocyanate ([BMIM][SCN]), which contains both a butyl group and a thiocyanate anion within its structure, is the subject of significant investigation. The following sections describe the research applications of this ionic liquid.
The ionic liquid 1-butyl-3-methylimidazolium thiocyanate has been explored as a key component in the development of solid polymer electrolytes (SPEs) for next-generation energy storage devices, particularly sodium-ion and lithium-ion batteries.
Researchers have prepared polymer electrolytes by combining polyethylene (B3416737) oxide (PEO) and sodium perchlorate (B79767) (NaClO₄) with varying amounts of [BMIM][SCN]. The addition of this ionic liquid was found to significantly enhance the ionic conductivity of the electrolyte at room temperature. For example, one study reported that an electrolyte containing 30 wt% of the ionic liquid achieved a maximum ionic conductivity of approximately 5.0 × 10⁻⁴ S/cm. This improvement is attributed to the plasticizing effect of the ionic liquid, which reduces the crystallinity of the PEO matrix, thereby facilitating greater ion mobility.
The impact of 1-butyl-3-methylimidazolium thiocyanate on the conductivity of a PEO-NaClO₄ electrolyte is detailed in the table below.
Table 2: Effect of 1-Butyl-3-methylimidazolium Thiocyanate on Ionic Conductivity of PEO-NaClO₄ Electrolyte
| wt% of Ionic Liquid | Ionic Conductivity (S/cm) at Room Temperature |
|---|---|
| 0 | ~1.0 x 10⁻⁷ |
| 10 | ~1.0 x 10⁻⁵ |
| 20 | ~2.0 x 10⁻⁴ |
| 30 | ~5.0 x 10⁻⁴ |
| 40 | ~3.0 x 10⁻⁴ |
Data derived from graphical representations in referenced literature.
The unique properties of 1-butyl-3-methylimidazolium thiocyanate, such as low volatility and high thermal stability, make it a candidate for the development of various functional materials. One notable application is its use as an entrainer in the extractive distillation process for separating azeotropic mixtures, such as cyclohexane (B81311) and benzene. Its ability to alter the relative volatility of the components allows for more efficient separation compared to traditional methods.
Polymer Electrolytes for Energy Devices
This compound as a Solvent and Electrolyte
The ionic liquid 1-butyl-3-methylimidazolium thiocyanate ([BMIM][SCN]) has garnered significant attention for its versatile roles as a solvent and an electrolyte component in various scientific fields. Its unique properties, including low volatility, high thermal stability, and tunable solubility, make it a compound of interest for advanced chemical applications.
Ionic liquids (ILs) like [BMIM][SCN] are often classified as "green solvents" because their negligible vapor pressure reduces air pollution compared to volatile organic compounds. This characteristic is a cornerstone of green chemistry, aiming to minimize environmental harm. ILs can serve as effective media for various chemical reactions, including the dissolution and processing of complex biopolymers like chitosan, where they can disrupt dense hydrogen bond networks more efficiently than traditional solvents. The use of ILs can lead to more efficient, less energy-intensive processes and can sometimes be recycled, further enhancing their environmental credentials. For instance, the conversion of oxiranes to thiiranes, which are important sulfur-containing heterocyclic compounds, can be performed efficiently in an ionic liquid-water system, avoiding the need for heavy metal promoters and chlorinated organic solvents.
[BMIM][SCN] has been extensively investigated as a key component in electrolytes for energy storage devices, such as lithium-ion batteries and supercapacitors. Ionic liquids are considered safer alternatives to traditional organic electrolytes due to their non-flammability and wide electrochemical windows.
In the realm of lithium-ion batteries , [BMIM][SCN] is particularly noted for its ability to dissolve lithium salts and enhance the performance of solid polymer electrolytes (SPEs). When incorporated into a poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) matrix, it improves room temperature ionic conductivity and thermal stability. Research has shown that three-component SPEs containing PVDF-HFP, [BMIM][SCN], and zeolites like clinoptilolite exhibit excellent room temperature performance, achieving high discharge capacities and good capacity retention over numerous cycles. For example, one such system demonstrated an ionic conductivity of 1.9 × 10⁻⁴ S cm⁻¹ at room temperature and an initial discharge capacity of 160.3 mAh g⁻¹ at a C/15-rate.
For supercapacitors , the addition of [BMIM][SCN] to polymer electrolytes, such as polyethylene oxide (PEO) with sodium perchlorate (NaClO₄), has been shown to significantly increase ionic conductivity. researchgate.net An electrolyte with 30 wt% of the ionic liquid reached a maximum ionic conductivity of approximately 5.0 × 10⁻⁴ S/cm at room temperature. researchgate.net This enhancement is attributed to a reduction in the crystallinity of the polymer, which facilitates ion movement. researchgate.net The thiocyanate anion is considered advantageous due to its low cost and the low viscosity it imparts to the electrolyte. researchgate.net
Table 1: Performance of [BMIM][SCN]-based Electrolytes in Energy Storage Devices
| Device Type | Polymer Matrix | Additive(s) | Achieved Ionic Conductivity (Room Temp.) | Key Performance Metric |
| Li-ion Battery | PVDF-HFP | Clinoptilolite (CPT) | 1.9 × 10⁻⁴ S cm⁻¹ | 160.3 mAh g⁻¹ initial discharge capacity |
| Li-ion Battery | PVDF | [BMIM]₂[(SCN)₄Co] (MIL) | 0.15 mS cm⁻¹ (with 40 wt% IL) | 80 mAh g⁻¹ discharge capacity at C/10-rate |
| Na-ion Battery | PEO | NaClO₄ | ~5.0 × 10⁻⁴ S/cm (with 30 wt% IL) | Increased conductivity, reduced polymer crystallinity researchgate.net |
[BMIM][SCN] has proven to be an effective entrainer in extractive distillation, a process used to separate mixtures of components with close boiling points, known as azeotropes. A notable application is the separation of benzene and cyclohexane, a challenging but crucial process in the petrochemical industry. The addition of [BMIM][SCN] to the benzene-cyclohexane mixture breaks the azeotrope by altering the phase equilibrium, which increases the relative volatility of cyclohexane to benzene, allowing for their separation.
Studies comparing [BMIM][SCN] with conventional industrial solvents like dimethylformamide (DMF) and dimethylsulfoxide (DMSO) have shown that the ionic liquid exhibits higher selectivity and results in a greater relative volatility of cyclohexane to benzene. This superior performance suggests that ILs like [BMIM][SCN] could replace traditional entrainers, potentially leading to processes with lower energy consumption and reduced complexity. The high boiling point and low volatility of the ionic liquid are additional advantages.
Table 2: Comparison of Entrainer Performance for Benzene-Cyclohexane Separation
| Entrainer | Relative Volatility of Cyclohexane to Benzene | Remarks |
| [BMIM][SCN] | Higher than conventional solvents | Breaks the azeotrope effectively, demonstrating high selectivity. |
| Dimethylformamide (DMF) | Lower than [BMIM][SCN] | A conventional solvent used for this separation. |
| Dimethylsulfoxide (DMSO) | Lower than [BMIM][SCN] | Another conventional solvent for comparison. |
Computational Chemistry Applications (Beyond Mechanistic Studies)
Computational chemistry provides powerful tools for understanding the properties of [BMIM][SCN] at a molecular level. These studies go beyond simple reaction mechanisms to explore fundamental electronic and intermolecular characteristics.
A combination of experimental techniques, such as X-ray Photoelectron Spectroscopy (XPS), and computational methods, like ab initio molecular dynamics (AIMD), has been used to investigate the electronic structure of [BMIM][SCN]. acs.org These studies focus on core-level binding energies (EB), which are sensitive to the chemical environment surrounding an atom. acs.org
Computational methods are crucial for deciphering the complex web of intermolecular interactions and the resulting solvation dynamics in [BMIM][SCN]. Studies have explored how the ionic liquid interacts with solvents like water and dimethylformamide (DMF). Density Functional Theory (DFT) calculations help to identify the dominant interactions, such as hydrogen bonding between a solvent and the thiocyanate anion.
For example, when water is introduced into 1-ethyl-3-methylimidazolium (B1214524) thiocyanate ([EMIM][SCN]), a close analogue of [BMIM][SCN], Raman spectroscopy shows that certain vibrational modes of both the cation and anion shift to higher energy. DFT calculations revealed that this blue-shift is caused by the donation of a hydrogen bond from a water molecule to the nitrogen atom of the thiocyanate anion.
Ultrafast spectroscopic techniques, such as 2D-IR spectroscopy, combined with molecular dynamics simulations, probe the dynamics of the solvation shell around the thiocyanate ion on a picosecond timescale. These studies reveal the nature of ion pairing and the structural organization of the solvent molecules around the ion, providing a detailed picture of the local environment and its fluctuations.
Research Applications in Chemical Science
Prediction of Chemical Behavior and Properties
The prediction of chemical behavior and properties of compounds like Butyl thiocyanate (B1210189) is a significant area of research in computational chemistry and toxicology. Through various in silico methods, scientists can estimate the physicochemical and toxicological characteristics of a substance before it is synthesized or tested in a laboratory. This approach, known as Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR), is crucial for screening large numbers of molecules, prioritizing testing, and assessing potential risks.
These predictive models utilize molecular descriptors, which are numerical values derived from the molecular structure, to establish a mathematical relationship with a specific property or activity. mdpi.com For a given compound, these descriptors can range from simple counts of atoms and bonds to complex values derived from quantum chemical calculations. The goal is to create a statistically robust model that can accurately predict the properties of new or untested compounds based on their molecular structure alone. mdpi.com
Various computational tools and methodologies are employed for these predictions. For instance, Density Functional Theory (DFT) can be used to perform calculations that shed light on the structural and electronic properties of a molecule. acs.org Other models, like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT), are used to predict thermodynamic properties such as density and vapor pressure in mixtures. While many detailed studies focus on more complex systems like ionic liquids containing the thiocyanate anion, the fundamental principles are applicable to simpler molecules like Butyl thiocyanate. acs.org
For this compound, several key physicochemical properties have been predicted using computational models and are available in chemical databases. These predictions provide a foundational understanding of how the compound is expected to behave.
The following table summarizes various physicochemical properties of this compound that have been predicted through computational methods. These values are essential for understanding the compound's expected behavior in different environments and for designing applications.
Predicted Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 115.20 g/mol | |
| XLogP3 | 2 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 3 | |
| Topological Polar Surface Area | 49.1 Ų | |
| Complexity | 71.4 | |
| Monoisotopic Mass | 115.04557046 Da | |
| Boiling Point | 186 °C | |
| Melting Point | -59 °C | |
| Flash Point | 64.9 °C |
| Density | 0.9563 g/cm³ @ 25 °C | |
Topological Polar Surface Area (TPSA) : The TPSA of 49.1 Ų is calculated from the surface areas of polar atoms (in this case, the nitrogen and sulfur atoms of the thiocyanate group). This descriptor is instrumental in predicting the transport properties of molecules, such as absorption and membrane permeability.
Hydrogen Bond Donor/Acceptor Count : The prediction of zero hydrogen bond donors and two acceptors (the nitrogen and sulfur atoms) indicates that while this compound cannot donate a hydrogen bond, it can accept them from other molecules. This influences its solubility and interaction with protic solvents.
Boiling and Melting Points : These properties are often predicted using group contribution methods or more complex QSPR models. The models correlate structural features, such as molecular weight, chain length, and functional groups, with experimentally determined values from a large dataset of compounds to predict the properties for new structures.
The development of predictive models is an ongoing field of research. Advanced methods using machine learning and artificial intelligence are continuously being developed to improve the accuracy of property prediction for a wide range of organic compounds. These models are vital for the initial assessment of chemicals, reducing the need for extensive experimental testing and accelerating the pace of chemical research and safety evaluation.
Biological and Environmental Considerations
Metabolic Pathways of Thiocyanates
The metabolism of thiocyanates involves various biochemical processes that break down and utilize these sulfur-containing ions. This metabolism is crucial for maintaining sulfur balance and detoxifying substances like cyanide.
Enzymatic Transformations (e.g., Myrosinase, Thiocyanate-Forming Protein)
The formation of thiocyanates in nature is often linked to the enzymatic breakdown of glucosinolates, which are secondary metabolites found in plants of the Brassicales order. This process is primarily mediated by the enzyme myrosinase. taylorandfrancis.com
When plant tissues are damaged, myrosinase comes into contact with glucosinolates, catalyzing the hydrolysis of the thioglucosidic bond. This reaction forms an unstable intermediate, which can then be converted into various products, including isothiocyanates, nitriles, and organic thiocyanates.
The specific outcome of glucosinolate hydrolysis is influenced by several factors, including the presence of specifier proteins. One such protein is the thiocyanate-forming protein (TFP) , which directs the reaction towards the formation of organic thiocyanates. For instance, TFP from Thlaspi arvense promotes the formation of allylthiocyanate from allylglucosinolate. Similarly, TFP from Lepidium sativum (garden cress) is involved in the production of benzyl (B1604629) thiocyanate (B1210189) from benzylglucosinolate. It is important to note that TFPs can also facilitate the formation of other products, such as nitriles, from different glucosinolate precursors.
The enzymatic formation of thiocyanates is a key part of the plant's defense mechanism against herbivores and pathogens.
Interaction with Biological Molecules (e.g., Proteins, Thiols, Amines)
Thiocyanates and their isomeric counterparts, isothiocyanates, are electrophilic compounds capable of reacting with various nucleophilic groups found in biological molecules. taylorandfrancis.com
Proteins: Isothiocyanates can covalently modify proteins by reacting with the free thiol groups of cysteine residues to form dithiocarbamates. They can also react with amine groups, such as the ε-amino group of lysine, to form thioureas, although this reaction is generally slower. taylorandfrancis.com The pH of the environment plays a crucial role in determining the selectivity of these reactions. These modifications can alter the structure and function of proteins. For example, the interaction between 5-thiocyanatothiazol-2-amines and the WDR5 protein has been shown to disrupt the WDR5-MYC protein-protein interaction, which is a target in cancer research.
Thiols: The reaction of isothiocyanates with low-molecular-weight thiols, such as glutathione (B108866) (GSH), is a significant metabolic pathway. This conjugation, which can be spontaneous or catalyzed by glutathione S-transferases (GSTs), is the initial step in the detoxification and excretion of these compounds from the body as mercapturic acids. taylorandfrancis.com
Amines: As mentioned, isothiocyanates react with amine groups to form thioureas. taylorandfrancis.com This reactivity is fundamental to their biological effects and their potential as labeling agents for biomolecules.
Biological Activity of Thiocyanates and Isothiocyanates
Thiocyanates and isothiocyanates exhibit a broad spectrum of biological activities, which has led to research into their potential therapeutic applications. foodandnutritionjournal.org
Antimicrobial Properties (Antibacterial, Antifungal)
Several studies have demonstrated the antimicrobial properties of organic thiocyanates.
Antibacterial Activity: Allylic thiocyanates, particularly those with halogenated aryl groups, have shown moderate to high activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, methyl (Z)-3-(2,4-dichlorophenyl)-2-(thiocyanomethyl)-2-propenoate has exhibited antimicrobial activity comparable to the antibiotic imipenem. Some thiocyanate derivatives have also been found to be active against Mycobacterium tuberculosis.
Antifungal Activity: Certain chloro-substituted allylic thiocyanates have demonstrated moderate to good antifungal activity against Candida species. The antifungal potential of thiocyanate derivatives is an area of ongoing research.
| Compound Type | Target Organism | Observed Activity | Reference |
|---|---|---|---|
| Allylic thiocyanates (halogenated aryl groups) | Methicillin-resistant Staphylococcus aureus (MRSA) | Moderate-to-high | |
| Methyl (Z)-3-(2,4-dichlorophenyl)-2-(thiocyanomethyl)-2-propenoate | Various bacteria | Comparable to Imipenem | |
| Chloro-substituted allylic thiocyanates | Candida species | Moderate-to-good | |
| 2,4-Dichlorobenzyl thiocyanate | Bacteria and fungi | Potent antimicrobial activity |
Anticancer and Chemopreventive Potential
The potential of thiocyanates and isothiocyanates as anticancer and chemopreventive agents is an active area of investigation.
Anticancer Activity: Various synthetic thiocyanate derivatives have been evaluated for their antiproliferative activity against human cancer cell lines. researchgate.net For example, 3-thiocyanato-1H-indole derivatives have shown good to excellent potency against cell lines such as HL60 (leukemia), HEP-2 (laryngeal cancer), NCI-H292 (lung cancer), and MCF-7 (breast cancer). Silver(I) thiocyanate compounds have also been found to be toxic to MCF-7 breast cancer cells and induce apoptosis, while showing selectivity towards cancer cells over nonmalignant cells.
Chemopreventive Potential: Isothiocyanates, derived from dietary glucosinolates, are known to induce phase II detoxifying enzymes, such as glutathione S-transferases. taylorandfrancis.com These enzymes play a crucial role in inactivating and detoxifying carcinogens. taylorandfrancis.com Sulforaphane, an isothiocyanate from broccoli, has been shown to suppress tumor incidence in animal models and inhibit cancer cell migration and invasion.
| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| 3-Thiocyanato-1H-indoles | HL60, HEP-2, NCI-H292, MCF-7 | Good to excellent potency | |
| Silver(I) thiocyanate compounds | MCF-7 (Breast Cancer) | Toxic, induces apoptosis, selective | |
| 2,4-Dichlorobenzyl thiocyanate | Human cancer cell lines | Anticancer activity | |
| Sulforaphane (Isothiocyanate) | Various (in vivo) | Suppresses tumor incidence, inhibits migration |
Anti-inflammatory Effects
Both thiocyanate ions and organic isothiocyanates have demonstrated anti-inflammatory properties. foodandnutritionjournal.org
Thiocyanate: The thiocyanate ion (SCN⁻) is utilized by the innate immune system and has been shown to have anti-inflammatory effects. In animal models of cystic fibrosis, nebulized thiocyanate decreased lung inflammation, reduced proinflammatory cytokines, and lowered bacterial load. It also helped restore the glutathione redox ratio in lung tissue, indicating a reduction in oxidative stress.
Isothiocyanates: Sulforaphane, a well-studied isothiocyanate, exhibits significant anti-inflammatory effects. It can inhibit the expression of pro-inflammatory cytokines and chemokines, such as IL-8 and MCP-1. Furthermore, it can reduce the expression of adhesion molecules, thereby inhibiting the adhesion of monocytes to activated endothelial cells. These actions contribute to its observed anti-inflammatory effects in various in vivo models, including arthritis and liver injury.
Enzyme Inhibition and Modulation
While specific studies on the direct enzyme inhibition by butyl thiocyanate are limited, the broader class of isothiocyanates, isomers of thiocyanates, are recognized for their ability to modulate enzyme activity. The electrophilic nature of the isothiocyanate group (-N=C=S) allows it to react with nucleophilic sites on proteins, including enzymes, leading to their inhibition. For instance, various isothiocyanates have been shown to inhibit enzymes involved in carcinogenesis and inflammation.
Research on isothiocyanates such as allyl isothiocyanate (AITC), 2-phenylethyl isothiocyanate (2PEITC), and 3-(methylthio) propyl isothiocyanate (3MPITC) has demonstrated their inhibitory effects on detoxifying enzymes like glutathione S-transferases (GST) and esterases (EST) in the red imported fire ant, Solenopsis invicta. The thiocyanate ion (SCN-), a related chemical entity, has been found to act as a reversible inhibitor of Leishmania major ascorbate (B8700270) peroxidase, an enzyme crucial for the parasite's defense against oxidative stress. The inhibition mechanism involves the binding of the thiocyanate ion near the heme edge of the enzyme, which in turn blocks the oxidation of ascorbate. This suggests that the thiocyanate moiety can interfere with enzymatic processes.
Furthermore, studies on thiourea (B124793) derivatives, which can be synthesized from thiocyanates, have shown potent inhibitory activity against the enzyme urease. For example, N-(n-butyl) thiophosphorictriamide has been investigated as a urease inhibitor. Copper complexes of Schiff bases derived from n-butylamine have also demonstrated strong inhibitory activity against jack bean urease.
Table 1: Examples of Enzyme Inhibition by Related Isothiocyanates and Thiocyanate Ion
| Compound/Ion | Target Enzyme(s) | Organism/System | Observed Effect |
|---|---|---|---|
| Allyl isothiocyanate (AITC) | Glutathione S-transferase (GST), Esterase (EST) | Solenopsis invicta (Red imported fire ant) | Inhibition of enzyme activity. |
| 2-phenylethyl isothiocyanate (2PEITC) | Glutathione S-transferase (GST), Esterase (EST) | Solenopsis invicta (Red imported fire ant) | Inhibition of enzyme activity. |
| 3-(methylthio) propyl isothiocyanate (3MPITC) | Glutathione S-transferase (GST), Esterase (EST) | Solenopsis invicta (Red imported fire ant) | Inhibition of enzyme activity. |
| Thiocyanate (SCN-) | Ascorbate peroxidase | Leishmania major | Reversible inhibition. |
| N-(n-butyl) thiophosphorictriamide | Urease | In vitro | Inhibition. |
Antifeedant Activity
This compound and related isothiocyanates exhibit antifeedant properties against various insects. Research has shown that n-butyl isothiocyanate is repellent to the black bean aphid, Aphis fabae. Olfactory receptors on the antennae of this aphid are sensitive to n-butyl isothiocyanate. In laboratory settings, it was observed that the presence of n-butyl isothiocyanate could mask the natural attraction of the aphids to their host plants.
Other studies have highlighted the insecticidal and antifeedant effects of isothiocyanates derived from plants. For example, 4-methylthiobutyl isothiocyanate, also known as erucin, has been investigated for its effects on the polyphagous pest Spodoptera litura. When incorporated into an artificial diet, it demonstrated inhibitory effects on the growth and development of the larvae. Similarly, fumigant activity of butyl isothiocyanate has been noted against several stored product insect pests.
The antifeedant activity of these compounds is a crucial part of the defense mechanism of plants in the Brassica family against herbivorous insects. The release of these volatile compounds upon tissue damage deters feeding and can be toxic to the insects.
Table 2: Antifeedant and Insecticidal Activity of this compound and Related Compounds
| Compound | Target Organism | Observed Effect |
|---|---|---|
| n-Butyl isothiocyanate | Aphis fabae (Black bean aphid) | Repellent; masks host-plant odor. |
| Butyl isothiocyanate | Stored product insects | Fumigant activity. |
| 4-Methylthiobutyl isothiocyanate (Erucin) | Spodoptera litura (Tobacco cutworm) | Inhibitory effects on larval development. |
Environmental Fate and Transport
The environmental fate of this compound is governed by several processes, including biodegradation, volatilization, and adsorption to soil and sediment.
Biodegradation in Soil and Water
Thiocyanates are subject to biodegradation by a variety of microorganisms in both soil and aquatic environments. Microbial populations can utilize thiocyanate as a source of nitrogen, sulfur, and in some cases, carbon and energy. The biodegradation can proceed under both aerobic and anaerobic conditions.
Studies have shown that the rate of thiocyanate degradation is influenced by environmental factors such as pH, temperature, and the presence of an acclimated microbial community. For instance, the biodegradation of linear alkylbenzene sulfonates, another class of organic chemicals, is significantly faster at higher temperatures. While much of the research has focused on thiocyanate degradation in alkaline environments, such as those from industrial wastewaters, recent studies have identified bacteria capable of degrading thiocyanate in neutral to acidic soils. A strain of Burkholderia phytofirmans isolated from soil contaminated by gold mine tailings was found to degrade thiocyanate at a pH of around 6.5.
The biodegradation of alkyl-substituted compounds can be influenced by the nature of the alkyl chain. For example, the degradation half-life of alkylphenol ethoxylates in water and soil can range from one to four weeks. It is expected that the butyl group of this compound would also be subject to microbial degradation.
Volatilization from Environmental Matrices
The tendency of a chemical to volatilize from soil or water is related to its vapor pressure and Henry's Law constant. Isothiocyanates, in general, are known to be volatile compounds. For some pesticides, their transformation products can be more volatile than the parent compound.
Adsorption to Sediments and Soil Surfaces
The adsorption of organic chemicals to soil and sediment particles is a critical process that affects their mobility and bioavailability in the environment. This process is largely governed by the chemical's affinity for the organic carbon fraction of the soil or sediment, which is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc).
A high Koc value indicates that the chemical is strongly adsorbed and therefore less mobile, with a lower potential to leach into groundwater. Conversely, a low Koc value suggests high mobility. The Koc can be estimated from other physicochemical properties like the octanol-water partition coefficient (Kow) and water solubility. For many organic compounds, a logarithmic relationship exists between Koc and Kow. While a specific, experimentally determined Koc value for this compound was not found in the search results, predictive models based on its chemical structure can provide an estimate. For instance, fragment constant methods are used to predict Koc for a wide variety of chemicals.
Table 3: Soil Mobility Classification based on Koc Values
| Log Koc | Mobility Class |
|---|---|
| < 1.5 | Very High |
| 1.5 - 2.5 | High |
| 2.5 - 3.5 | Moderate |
| 3.5 - 4.5 | Low |
| > 4.5 | Slight to Immobile |
Source: General classification scheme, values may vary slightly between different regulatory bodies.
Bioaccumulation Potential in Organisms
The potential for a chemical to accumulate in living organisms is known as bioaccumulation and is often quantified by the bioconcentration factor (BCF). The BCF is the ratio of the chemical's concentration in an organism to its concentration in the surrounding environment (typically water) at equilibrium.
High BCF values suggest a high potential for bioaccumulation. The n-octanol-water partition coefficient (log Kow) is a key parameter used as a screening tool for bioaccumulation potential, as it indicates the hydrophobicity of a substance. Chemicals with a high log Kow tend to partition into the fatty tissues of organisms.
Regulatory bodies like the EU REACH program use BCF values to classify substances as bioaccumulative (B) or very bioaccumulative (vB). A substance with a BCF > 2000 L/kg is generally considered bioaccumulative, and a BCF > 5000 L/kg is considered very bioaccumulative. For organic substances, a log Kow value below 4.5 is often assumed to correspond to a BCF below 2000.
While a specific experimental BCF for this compound was not found, it can be estimated using quantitative structure-activity relationship (QSAR) models, such as the BCFBAF model in the EPI Suite™ software, which uses the log Kow value.
Table 4: Bioaccumulation Potential Categories
| BCF (L/kg) | Potential for Bioaccumulation |
|---|---|
| < 1000 | Low |
| 1000 - 5000 | Bioaccumulative |
| > 5000 | Very Bioaccumulative |
Source: United States Environmental Protection Agency classification.
Future Research Directions and Emerging Trends
Development of Novel Butyl Thiocyanate (B1210189) Derivatives with Enhanced Properties
A primary focus of future research is the use of butyl thiocyanate as a versatile building block for creating new molecules with tailored properties. The thiocyanate group is a valuable synthetic precursor that can be transformed into a wide array of other sulfur-containing functionalities. This reactivity is central to the development of next-generation materials and therapeutic agents.
Researchers are exploring the conversion of the thiocyanate moiety into diverse functional groups to create derivatives with enhanced characteristics. For example, the transformation of thiocyanates into trifluoromethyl thioethers is being investigated to produce compounds with high lipophilicity, a desirable trait in drug design. Similarly, derivatization into phosphonothioates offers a route to essential components for therapeutic oligonucleotides. Other targets include the synthesis of thiocarbamates, thioethers, thiols, disulfides, and heterocyclic structures like 1,2,4-thiadiazoles, which may function as potent enzyme inhibitors.
The strategic development of these derivatives is based on establishing clear structure-property relationships, where the butyl group provides a foundational scaffold that can be systematically modified.
Table 1: Potential this compound Derivatives and Their Enhanced Properties
| Derivative Class | Target Property/Application | Relevant Research Finding |
| Trifluoromethyl Thioethers | High lipophilicity for drug design | The thiocyanate group can be derivatized to trifluoromethyl thioethers (SCF3), which are known to increase lipophilicity. |
| Phosphonothioates | Therapeutic oligonucleotides | Nucleophilic substitution on the thiocyanate can produce phosphonothioates, which are vital components of therapeutic nucleic acids. |
| 5-Substituted Sulfenyl Tetrazoles | Bioactive compounds | The thiocyanate precursor can be converted into sulfenyl tetrazoles through click chemistry. |
| 1,2,4-Thiadiazoles | Enzyme inhibition | Treatment of thiocyanate derivatives with benzamidine (B55565) hydrochloride can yield 1,2,4-thiadiazoles, which may act as dual 5-lipoxygenase and cyclooxygenase inhibitors. |
| Thiocarbamates | Synthetic intermediates, bioactive molecules | Thiocyanates are versatile precursors for generating a diverse range of sulfur-containing compounds, including thiocarbamates. |
Exploration of this compound in Advanced Catalytic Systems
The role of this compound and its derivatives in catalysis is an expanding area of investigation. While historically viewed as a synthetic intermediate, its potential within catalytic cycles is now being recognized. A key example is the ionic liquid 1-butyl-3-methylimidazolium thiocyanate, which has been explored as both a solvent and a catalyst in various chemical reactions due to its unique ionic nature and thermal stability.
Future research aims to explore the use of this compound as a ligand for metal centers in advanced catalytic systems. The sulfur and nitrogen atoms of the thiocyanate group offer potential coordination sites, which could be used to modulate the electronic and steric properties of a metal catalyst. This could lead to new catalysts with enhanced activity, selectivity, and stability for a range of organic transformations. Furthermore, this compound serves as a reactant in catalytic processes, such as the catalytic hydrogenolysis to produce butyl thiol, an important industrial chemical. The development of more efficient and selective catalysts for the transformations of this compound itself remains a significant research goal.
Integration of Computational and Experimental Approaches for Deeper Understanding
To accelerate the discovery and optimization of reactions involving this compound, researchers are increasingly integrating computational modeling with experimental analysis. This synergistic approach provides a more profound understanding of molecular structures, reaction mechanisms, and spectroscopic properties that is unattainable through experimentation alone.
Density Functional Theory (DFT) has become a standard tool for these investigations. Computational studies are used to:
Assign Spectroscopic Data: Calculations help interpret complex experimental spectra, such as assigning vibrational modes in Raman and infrared (IR) spectra.
Elucidate Reaction Mechanisms: Modeling transition states and reaction pathways provides insights into how reactions proceed, guiding the optimization of reaction conditions.
Predict Molecular Properties: The structures and electronic properties of novel, yet-to-be-synthesized derivatives can be predicted, allowing for a more targeted approach to synthetic chemistry.
Understand Intermolecular Interactions: Computational methods are used to study the binding nature of the thiocyanate anion with other species, such as cations or peptides, which is crucial for applications in materials science and chemical biology.
This trend of combining theoretical calculations with advanced experimental techniques like 2D IR and NMR spectroscopy is expected to become even more prevalent, enabling a deeper, molecular-level understanding of this compound's behavior.
Table 2: Synergy Between Computational and Experimental Techniques
| Computational Method | Experimental Technique | Research Goal |
| Density Functional Theory (DFT) | Raman Spectroscopy | Assignment of vibrational peaks and structural characterization. |
| Ab Initio Calculations | FTIR and 2D Infrared Spectroscopy | Elucidation of ion-pairing and solvation structures. |
| DFT and Molecular Dynamics | NMR and Thermodynamic Measurements | Understanding intermolecular interactions in solutions. |
| Transition State Modeling | Kinetic Studies | Investigation of reaction mechanisms and energy barriers. |
Sustainable and Green Synthesis of this compound and its Analogues
In line with the global push for sustainable chemistry, a major emerging trend is the development of environmentally friendly methods for synthesizing this compound and its analogues. This research focuses on minimizing waste, avoiding hazardous reagents, and reducing energy consumption.
Key green synthetic strategies include:
Photocatalysis and Electrocatalysis: These methods utilize visible light or electrical energy as clean energy sources to drive thiocyanation reactions, often under mild conditions.
Mechanochemistry: Solvent-free synthesis using techniques like ball milling offers a sustainable alternative to traditional solvent-based methods, reducing volatile organic compound (VOC) emissions. This approach has been successfully used for the C–H thiocyanation of various heterocycles.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and improve yields, leading to more energy-efficient processes.
Use of Benign Solvents and Reagents: Researchers are developing protocols that use water as a solvent or employ polymer-supported reagents that can be easily recovered and reused. The use of readily available and less toxic thiocyanate sources, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate, is also a key focus.
These green methodologies not only make the production of thiocyanates more sustainable but also often provide higher efficiency and selectivity.
Uncovering New Biological Activities and Therapeutic Applications
The thiocyanate moiety is present in numerous bioactive natural products and synthetic drugs, exhibiting a range of biological activities including antimicrobial, antiparasitic, and anticancer effects. A significant future research direction is the systematic exploration of this compound and its novel derivatives for new therapeutic applications.
Research indicates that this compound can serve as an intermediate in the synthesis of thiourea (B124793) derivatives that possess antiviral and antibacterial properties. Furthermore, the thiocyanate anion (SCN⁻) itself has been shown to have antimicrobial and anti-inflammatory effects, with potential applications in treating conditions like cystic fibrosis and atherosclerosis.
Future work will likely focus on:
Screening Programs: Large-scale screening of this compound derivatives against various biological targets (e.g., enzymes, receptors, pathogens) to identify new lead compounds.
Mechanism of Action Studies: Investigating how these compounds exert their biological effects at the molecular level.
Drug Delivery Systems: Developing methods to deliver thiocyanate-based compounds to specific tissues or cells to enhance efficacy and reduce potential side effects.
The versatility of the thiocyanate group as a pharmacophore makes it a highly attractive target for medicinal chemists seeking to develop new treatments for a wide range of diseases.
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
Understanding the kinetics and mechanisms of chemical reactions is fundamental to optimizing synthetic processes. A key emerging trend is the application of advanced spectroscopic techniques for the in situ monitoring of reactions involving this compound. This allows researchers to observe the formation of intermediates and products in real-time, providing a dynamic picture of the reaction pathway.
Techniques at the forefront of this research include:
Time-Resolved Spectroscopy: Methods like time-scale IR spectroscopy can track the formation of products in solid-state mechanochemical reactions.
Two-Dimensional Infrared (2D IR) Spectroscopy: This powerful technique can resolve complex spectral features that overlap in traditional 1D IR spectra, providing detailed information about the local chemical environment, structure, and dynamics of the thiocyanate group.
Synchrotron-Based X-ray Diffraction: For reactions involving crystalline materials, in situ X-ray diffraction can monitor the evolution of solid phases during a synthesis.
Spectroelectrochemistry: This method combines spectroscopy with electrochemistry to study the structural changes that occur during redox reactions of thiocyanate complexes.
By employing these advanced analytical tools, chemists can gain unprecedented insights into the synthesis and transformation of this compound, leading to more rational and efficient process design. The use of the thiocyanate group as a site-specific vibrational probe to study the dynamics of complex systems like proteins is also a rapidly growing field.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
